2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine
Description
2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound with a unique structure that combines a pyrimidine core with a piperazine moiety, and an oxadiazole ring
Properties
IUPAC Name |
2-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-5-(oxan-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O2/c1-14-15(2)22-19(16-3-4-16)23-20(14)27-9-7-26(8-10-27)13-18-24-25-21(29-18)17-5-11-28-12-6-17/h16-17H,3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKCAEZKIGIUFHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)CC3=NN=C(O3)C4CCOCC4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine involves multiple steps:
Formation of the Pyrimidine Core: : Starting with cyclopropylacetonitrile and 3,4-dimethyl-2,5-dihydro-1H-pyrrole, cyclization occurs under basic conditions to form the pyrimidine core.
Introduction of the Piperazine Moiety: : The 4-position of the pyrimidine core undergoes nucleophilic substitution with 1-(chloromethyl)-4,5-dihydro-1H-1,2,4-triazole to introduce the piperazine ring.
Formation of the Oxadiazole Ring: : The oxadiazole ring is synthesized separately by reacting oxan-4-yl acetic acid hydrazide with triphosgene, followed by coupling with the piperazine moiety.
Industrial Production Methods:
For large-scale production, continuous flow synthesis may be employed to enhance efficiency and yield. Reaction conditions are optimized for each step to maintain high purity and minimize byproducts.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the oxadiazole ring, forming sulfoxides and sulfones.
Reduction: : Reduction of the oxadiazole ring can lead to various amine derivatives.
Substitution: : The pyrimidine core can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation Reagents: : m-Chloroperbenzoic acid (m-CPBA) for forming sulfoxides.
Reduction Reagents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Alkyl halides for nucleophilic aromatic substitution.
Major Products Formed:
Sulfoxides and Sulfones: : From oxidation reactions.
Amine Derivatives: : From reduction reactions.
Alkylated Derivatives: : From substitution reactions.
Scientific Research Applications
Chemistry:
Biology:
Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine:
Studied for its role as a potential lead compound in drug discovery, particularly for targeting neurological disorders and cancer.
Industry:
Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In biological systems, it can bind to enzymes and receptors, altering their activity. For example, the piperazine moiety is known to interact with neurotransmitter receptors, potentially affecting neurological pathways. The oxadiazole ring may inhibit specific enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
2-Cyclopropyl-4,5-dimethylpyrimidine: : Shares the pyrimidine core but lacks the piperazine and oxadiazole moieties.
4,5-Dimethyl-6-(4-piperazin-1-yl)pyrimidine: : Similar structure but without the oxadiazole ring.
Uniqueness:
The presence of both the oxadiazole and piperazine rings in 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine imparts unique reactivity and potential biological activity. This combination enhances its versatility and makes it a valuable compound for various applications.
Biological Activity
2-Cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine is a complex organic compound notable for its unique structural features that combine a pyrimidine core with piperazine and oxadiazole moieties. This combination is expected to impart significant biological activities, making it a subject of interest in pharmacological research.
Chemical Structure
The compound's structure can be described as follows:
| Component | Description |
|---|---|
| Pyrimidine Core | A six-membered ring containing nitrogen atoms that is often associated with biological activity. |
| Piperazine Moiety | A saturated six-membered ring containing two nitrogen atoms, known for its role in various pharmacological agents. |
| Oxadiazole Ring | A five-membered ring containing two nitrogen atoms and an oxygen atom, contributing to the compound's reactivity and potential bioactivity. |
Biological Activity Overview
The biological activities of 2-cyclopropyl-4,5-dimethyl-6-(4-{[5-(oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyrimidine have been investigated in several studies. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural features often exhibit anticancer properties. The oxadiazole and piperazine components are particularly noted for their ability to interact with cellular targets involved in tumor proliferation.
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating pathways associated with cell survival and death.
- Case Study : In vitro studies have shown that derivatives of oxadiazole exhibit significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects.
Antimicrobial Activity
The presence of the oxadiazole moiety has been linked to antimicrobial properties.
- Testing Against Bacteria : Preliminary tests indicate that the compound demonstrates activity against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported to be as low as 31.25 µg/mL, indicating potent antibacterial activity.
Enzyme Inhibition
Enzyme inhibition studies reveal that compounds featuring piperazine and oxadiazole rings can inhibit key enzymes such as acetylcholinesterase (AChE) and urease.
- AChE Inhibition : This activity is particularly relevant for developing treatments for neurodegenerative diseases.
- Urease Inhibition : Compounds with similar structures have shown promise in treating infections caused by urease-producing bacteria.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
